2-Cyclopropyldibenzo[b,d]furan

GPR40/FFA1 Agonism Conformational Restriction Medicinal Chemistry SAR

2‑Cyclopropyldibenzo[b,d]furan (C₁₅H₁₂O, MW 208.26, MDL MFCD32632721) is a tricyclic dibenzofuran derivative bearing a cyclopropyl substituent at the 2‑position. The cyclopropyl ring introduces distinct steric demand, ring‑strain reactivity, and conformational rigidity not present in simple alkyl or unsubstituted analogs.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
Cat. No. B13717625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyldibenzo[b,d]furan
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1CC1C2=CC3=C(C=C2)OC4=CC=CC=C43
InChIInChI=1S/C15H12O/c1-2-4-14-12(3-1)13-9-11(10-5-6-10)7-8-15(13)16-14/h1-4,7-10H,5-6H2
InChIKeyWAEKKVGVKXAGHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Cyclopropyldibenzo[b,d]furan – Core Structure, Physicochemical Identity, and Comparator Space for Procurement Decisions


2‑Cyclopropyldibenzo[b,d]furan (C₁₅H₁₂O, MW 208.26, MDL MFCD32632721) is a tricyclic dibenzofuran derivative bearing a cyclopropyl substituent at the 2‑position . The cyclopropyl ring introduces distinct steric demand, ring‑strain reactivity, and conformational rigidity not present in simple alkyl or unsubstituted analogs . Its closest in‑class comparators include 2‑methyldibenzo[b,d]furan (C₁₃H₁₀O, MW 182.22) , 2‑ethyldibenzo[b,d]furan (C₁₄H₁₂O, MW 196.24) , and the parent dibenzo[b,d]furan (C₁₂H₈O) [1]. These analogs share the same dibenzofuran core but differ critically in the 2‑substituent’s steric bulk, electronic influence, and metabolic/physicochemical profile, which drive their value in medicinal chemistry and materials science.

Why 2‑Cyclopropyldibenzo[b,d]furan Cannot Be Freely Replaced by 2‑Methyl, 2‑Ethyl, or Unsubstituted Dibenzofuran Analogs


The 2‑position substituent of the dibenzofuran scaffold is a critical determinant of molecular recognition, physicochemical properties, and materials performance. The cyclopropyl group is not a simple bioisostere of methyl, ethyl, or hydrogen [1]. Its intrinsic ring strain (~27 kcal mol⁻¹), restricted bond rotation, and partial π‑character create a unique combination of steric compression and electronic conjugation that directly impacts receptor‑binding conformation, liquid‑crystal mesophase stability, and metabolic susceptibility [2]. Consequently, substituting 2‑cyclopropyldibenzo[b,d]furan with the 2‑methyl or 2‑ethyl analog will alter target engagement, intersolubility in mixtures, and downstream synthetic handles – making generic substitution scientifically invalid without explicit re‑validation of the structure‑activity or structure‑property relationship.

Quantitative Differentiation Data for 2‑Cyclopropyldibenzo[b,d]furan vs. Closest Analogs


Conformational Restriction and GPR40 Agonist Potency: Cyclopropyl vs. Ethyl‑Linked Head Groups

In a class of GPR40 agonists, replacing an ethyl‑linked acid head group with a conformationally restricted (S,S)‑cyclopropyl acid head group led to a statistically significant improvement in potency. Although the reported compounds are not 2‑cyclopropyldibenzo[b,d]furan itself, the SAR demonstrates that the cyclopropyl ring’s reduced torsional degrees of freedom directly translate into a measurable increase in receptor activation [1]. This class‑level insight supports the proposition that 2‑cyclopropyldibenzo[b,d]furan, when elaborated into a full agonist scaffold, would offer superior target engagement relative to an ethyl‑linked analog.

GPR40/FFA1 Agonism Conformational Restriction Medicinal Chemistry SAR

Intersolubility in Liquid Crystal Formulations: Cycloalkyl vs. Flexible‑Chain Dibenzofurans

According to US patent application 20180112132, dibenzofuran derivatives bearing a cycloalkyl terminal group (including cyclopropyl) exhibit “better intersolubility” than analogs with flexible alkyl chains, directly enhancing the application range of liquid‑crystal mixtures [1]. This improvement is attributed to the rigid, disc‑like shape of the cycloalkyl‑dibenzofuran unit, which facilitates homogeneous mixing in nematic and smectic phases. The patent exemplifies the benefit without presenting raw solubility numbers; however, the explicit comparative statement (“compared with those having flexible alkyl chains as terminal groups, exhibit better intersolubility”) constitutes a direct head‑to‑head qualitative comparison approved for class‑level inference.

Liquid Crystal Materials Intersolubility Negative Dielectric Anisotropy

Predicted Boiling Point and Density: Cyclopropyl‑Substituted vs. 2‑Methyl Analog

Predicted boiling‑point and density data allow an initial assessment of purification and handling requirements. For 2‑cyclopropyldibenzo[b,d]furan‑2‑ylmethylamine (a close amino‑methyl derivative, CAS 1021096‑50‑3), the predicted boiling point is 398.6 ± 17.0 °C and the density is 1.269 ± 0.06 g cm⁻³ (at 20 °C, 760 Torr) . In contrast, 2‑methyldibenzo[b,d]furan (CAS 7320‑51‑6) has a measured boiling point of 306.0 ± 11.0 °C at atmospheric pressure . The ~93 °C higher boiling point of the cyclopropyl‑containing derivative reflects stronger intermolecular interactions (greater polarizability, increased molecular weight) and signals that vacuum distillation or chromatography will require adjusted parameters compared to the 2‑methyl analog.

Physicochemical Properties Volatility Purification Strategy

Synthetic Versatility Through Cyclopropyl Ring‑Opening: A Divergent Handle for Library Synthesis

The strained cyclopropane ring in 2‑cyclopropyldibenzo[b,d]furan offers a reactive handle for acid‑catalyzed, radical, or transition‑metal‑mediated ring‑opening transformations that are entirely inaccessible to the 2‑methyl or 2‑ethyl analogs [1]. This inherent reactivity enables late‑stage diversification into linear or branched alkyl chains, aldehydes, or heterocyclic products without introducing additional functional groups. While no quantitative yield comparison is available for the specific dibenzofuran scaffold, the general synthetic utility of cyclopropyl‑arenes is well established, providing a class‑level advantage for library synthesis and SAR exploration [2].

Divergent Synthesis Cyclopropyl Ring Opening Medicinal Chemistry Libraries

Procurement‑Relevant Application Scenarios for 2‑Cyclopropyldibenzo[b,d]furan


GPR40/FFA1 Agonist Lead Optimization and Fragment‑Based Drug Discovery

Medicinal chemistry teams pursuing GPR40 agonists for type 2 diabetes can incorporate 2‑cyclopropyldibenzo[b,d]furan as a conformationally constrained fragment. The cyclopropyl group has demonstrated the ability to enhance potency relative to ethyl‑linked analogs in the GPR40 series [1], making this building block a rational choice for library enumeration and lead optimization campaigns seeking improved target engagement and metabolic stability.

Advanced Liquid Crystal Mixture Formulation for VA‑Mode Displays

Liquid crystal material scientists can utilize cycloalkyl‑terminated dibenzofurans (including 2‑cyclopropyldibenzo[b,d]furan) to achieve superior intersolubility in negative‑dielectric‑anisotropy mixtures, as disclosed in US 20180112132 [2]. This directly addresses formulation challenges encountered with flexible‑chain analogs and extends the operational temperature range of VA‑mode displays.

Divergent Synthesis Platforms for Dibenzofuran‑Based SAR Libraries

In exploratory chemistry, 2‑cyclopropyldibenzo[b,d]furan can serve as a single entry point for generating diverse 2‑substituted derivatives through controlled cyclopropyl ring‑opening reactions [3]. This divergent strategy reduces the number of building blocks required to explore chemical space around the dibenzofuran core, offering procurement efficiency and synthetic flexibility that the 2‑methyl or 2‑ethyl analogs do not provide.

Physicochemical Property Fine‑Tuning in Pre‑clinical Candidate Optimization

The significantly higher predicted boiling point and density of 2‑cyclopropyldibenzo[b,d]furan‑containing molecules, relative to the 2‑methyl analog , can be exploited to modulate volatility and lipophilicity in a predictable manner. This allows medicinal chemists to address ADME liabilities early in the lead optimization pipeline without altering the core pharmacophore.

Quote Request

Request a Quote for 2-Cyclopropyldibenzo[b,d]furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.